molecular formula C13H17NO2 B1608222 1-(Phenylamino)cyclohexanecarboxylic acid CAS No. 87967-38-2

1-(Phenylamino)cyclohexanecarboxylic acid

Cat. No.: B1608222
CAS No.: 87967-38-2
M. Wt: 219.28 g/mol
InChI Key: OTNSACVQMVZOHD-UHFFFAOYSA-N
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Description

“1-(Phenylamino)cyclohexanecarboxylic acid” is an organic compound that contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a key component of “this compound”, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a total of 34 bonds. These include 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .


Chemical Reactions Analysis

Carboxylic acids, such as cyclohexanecarboxylic acid, exhibit the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .

Scientific Research Applications

Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

1-(Phenylamino)cyclohexanecarboxylic acid derivatives have been explored as chiral auxiliaries in asymmetric Diels-Alder reactions. These compounds, obtained from asymmetric reactions between 1,3-butadiene and chiral (E)-2-cyanocinnamates, play a critical role in controlling stereochemical outcomes in catalyzed reactions (Avenoza et al., 1996).

Carboxylation Reactions

The compound has been involved in carboxylation reactions, specifically the photoinduced carboxylation of benzylic and aliphatic C-H bonds with CO2. This reaction results in the production of phenylacetic acid derivatives and cyclohexanecarboxylic acid, demonstrating a direct access from hydrocarbons to corresponding carboxylic acids with a one-carbon extension (Ishida et al., 2019).

Solid Electrolyte for Dye-Sensitized Solar Cells

A derivative of cyclohexanecarboxylic acid, specifically cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide, has been used as an efficient gelator to solidify ionic liquid electrolytes. These solid electrolytes are successfully applied in dye-sensitized solar cells, showing potential in renewable energy applications (Décoppet et al., 2014).

Aerobic Metabolism by Bacteria

The aerobic metabolism of cyclohexanecarboxylic acid by a bacterium, Acinetobacter anitratum, isolated from garden soil, has been studied. This research provides insights into the microbial degradation pathways of such compounds and their environmental impact (Rho & Evans, 1975).

Synthesis of Bis (Thiadiazole/Triazole) Compounds

Cyclohexane-1,3-dione derivatives have been synthesized for their antibacterial activities. These compounds demonstrate significant activities against Gram-positive bacteria, indicating potential applications in the development of new antibacterial agents (Dabholkar & Ansari, 2008).

Anti-Cancer Properties

Research has been conducted on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, showing promising anti-cancer activity. Specifically, one compound exhibited significant activity against breast cancer cell lines, indicating the potential of these derivatives in cancer therapy (Abd-Allah & Elshafie, 2018).

Crystal Structures of Cyclohexanecarboxylic Acid Derivatives

Studies on the crystal structures of cyclohexanecarboxylic acid derivatives, like (1S,2R)-2-benzamidocyclohexane-1-carboxylic acid, provide valuable insights into their chemical properties and potential applications in pharmaceuticals and materials science. The research focuses on their use as chiral resolving agents and intermediates for analogs of GABA (Kimino & Fujii, 2013).

Coordination Chemistry and Material Science Applications

Cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid, have been extensively studied for their coordination chemistry. These compounds have potential applications in materials science, especially as magnetic materials. Their conformational transformation under various conditions has been explored (Lin & Tong, 2011).

Synthesis of Mannich Base Compounds

The synthesis of novel Mannich base compounds using cyclohexanecarboxylic acid derivatives has been explored. These studies include the characterization of these compounds using various physico-chemical tools, indicating potential applications in chemical synthesis and drug development (Hussein & Yousif, 2021).

Ethylene Biosynthesis and Affinity Purification Techniques

Research on optically active cyclopropanecarboxylic acid, an analogue of this compound, has been conducted for its use in affinity purification techniques and generation of antibodies. This highlights the compound's relevance in biochemical research and agricultural science (Pirrung et al., 1989).

Pharmaceutical Industry and Stereochemistry

The stereochemistry of cyclohexanecarboxylic acid derivatives, such as cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid, has been deduced, providing important information for their use in the pharmaceutical industry. Understanding the stereochemistry is crucial for the development of effective pharmaceutical agents (Turbanti et al., 1978).

Safety and Hazards

While specific safety and hazards information for “1-(Phenylamino)cyclohexanecarboxylic acid” is not available, it’s important to note that like many chemical substances, it can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .

Biochemical Analysis

Biochemical Properties

1-(Phenylamino)cyclohexanecarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a decrease in the production of pro-inflammatory mediators .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been found to inhibit cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation and pain. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can affect its therapeutic and toxicological properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

1-anilinocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12(16)13(9-5-2-6-10-13)14-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNSACVQMVZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375128
Record name 1-Anilinocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-38-2
Record name 1-Anilinocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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